molecular formula C25H25N3O5S B11090813 4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide

4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide

Cat. No.: B11090813
M. Wt: 479.5 g/mol
InChI Key: ZJWKJKOFVHCUFN-UHFFFAOYSA-N
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Description

4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-[2-(PHENYLCARBAMOYL)PHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-[2-(PHENYLCARBAMOYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methyl-3-(morpholine-4-sulfonyl)aniline, which is then reacted with 2-(phenylcarbamoyl)benzoic acid under specific conditions to form the final product. The reaction conditions may include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-[2-(PHENYLCARBAMOYL)PHENYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary from room temperature to elevated temperatures, and the reactions may be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-[2-(PHENYLCARBAMOYL)PHENYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-[2-(PHENYLCARBAMOYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-PHENYLAMINE
  • 4-METHOXY-3-(MORPHOLINE-4-SULFONYL)-PHENYL-ACETIC ACID

Uniqueness

Compared to similar compounds, 4-METHYL-3-(MORPHOLINE-4-SULFONYL)-N-[2-(PHENYLCARBAMOYL)PHENYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

4-methyl-3-morpholin-4-ylsulfonyl-N-[2-(phenylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C25H25N3O5S/c1-18-11-12-19(17-23(18)34(31,32)28-13-15-33-16-14-28)24(29)27-22-10-6-5-9-21(22)25(30)26-20-7-3-2-4-8-20/h2-12,17H,13-16H2,1H3,(H,26,30)(H,27,29)

InChI Key

ZJWKJKOFVHCUFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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